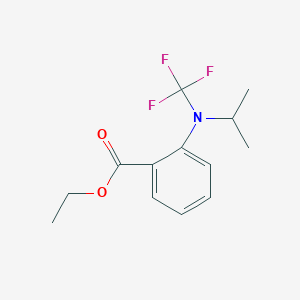
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide, also known as Dimethipin, is an organic compound with the molecular formula C₆H₁₀O₄S₂ and a molecular weight of 210.271 g/mol . This compound is characterized by its unique structure, which includes a 1,4-dithiin ring system with two methyl groups and four oxygen atoms attached. It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide typically involves the oxidation of 2,3-dihydro-2,5-dimethyl-1,4-dithiin. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The starting material, 2,3-dihydro-2,5-dimethyl-1,4-dithiin, is subjected to oxidation in the presence of catalysts to enhance the reaction rate and efficiency. The process is carefully monitored to maintain optimal reaction conditions and to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dithiin derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide involves its interaction with molecular targets through oxidation and reduction reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also form covalent bonds with nucleophiles, leading to the formation of various derivatives. The specific pathways and molecular targets involved in its biological activities are still under investigation .
Comparaison Avec Des Composés Similaires
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: These compounds are also used as building blocks in organic synthesis.
Uniqueness: 2,3-Dihydro-2,5-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide is unique due to its specific ring structure and the presence of four oxygen atoms. This gives it distinct chemical properties and reactivity compared to other dithianes and dithiins. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
58951-08-9 |
|---|---|
Formule moléculaire |
C6H10O4S2 |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
2,5-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C6H10O4S2/c1-5-3-12(9,10)6(2)4-11(5,7)8/h3,6H,4H2,1-2H3 |
Clé InChI |
WICDRHMSCYGNQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)C(=CS1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopenten-1-ol, 3-[(phenylmethoxy)methyl]-](/img/structure/B13966521.png)
![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)

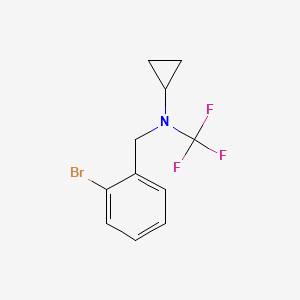

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
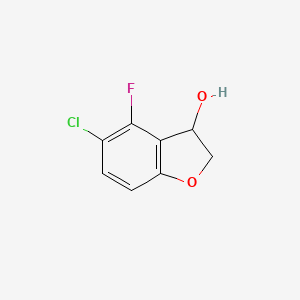
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)

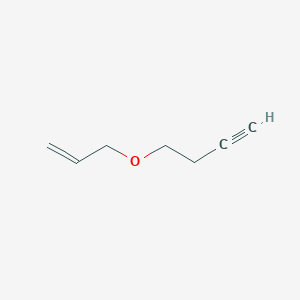
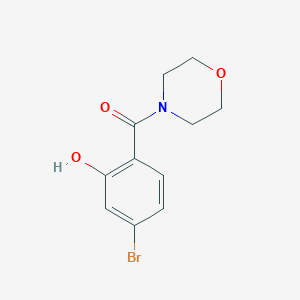
![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
